Welcome to the BenchChem Online Store!
molecular formula C13H8N2O3S B8686196 6-Benzothiazolol, 2-(4-nitrophenyl)- CAS No. 480391-86-4

6-Benzothiazolol, 2-(4-nitrophenyl)-

Cat. No. B8686196
M. Wt: 272.28 g/mol
InChI Key: GYQGDDBYYWQCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07700616B2

Procedure details

Under N2, 23 (10.4 mmol) was dissolved in CH2Cl2 and, at −40° C., BBr3 (31.4 mmol) was slowly added. The mixture was then stirred 24 hours at room temperature. The reaction mixture was quenched with water and extracted with ethyl acetate (×3 100 ml). The organic layers were combined, dried over Na2SO4 and the solvent was removed via a rotary evaporator. The residue was purified by chromatography on silica gel using 7:3 hexane/ethyl acetate as the eluent to yield 1.53 g (53%) of 24 as a yellow solid.
Name
Quantity
10.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
31.4 mmol
Type
reactant
Reaction Step Two
Name
Yield
53%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:20]=[CH:19][C:6]2[N:7]=[C:8]([C:10]3[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=3)[S:9][C:5]=2[CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[N+:16]([C:13]1[CH:12]=[CH:11][C:10]([C:8]2[S:9][C:5]3[CH:4]=[C:3]([OH:2])[CH:20]=[CH:19][C:6]=3[N:7]=2)=[CH:15][CH:14]=1)([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
10.4 mmol
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)C2=CC=C(C=C2)[N+](=O)[O-])C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
31.4 mmol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (×3 100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed via a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel using 7:3 hexane/ethyl acetate as the eluent

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.